4-[4-(Dimethylamino)phenyl]butan-2-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[4-(dimethylamino)phenyl]butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10(14)4-5-11-6-8-12(9-7-11)13(2)3/h6-10,14H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQLHDHAXFJAQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40409437 | |
| Record name | 4-[4-(dimethylamino)phenyl]butan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40409437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118165-23-4 | |
| Record name | 4-[4-(dimethylamino)phenyl]butan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40409437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 4 4 Dimethylamino Phenyl Butan 2 Ol and Analogues
Retrosynthetic Analysis of the 4-[4-(Dimethylamino)phenyl]butan-2-ol (B182364) Skeleton
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, guiding the design of a synthetic route. ub.edudeanfrancispress.com For this compound, the analysis identifies several strategic bond disconnections.
A primary disconnection is the C-O bond of the secondary alcohol, which points to the corresponding ketone, 4-(4-(dimethylamino)phenyl)butan-2-one, as a key intermediate or "retron". This simplifies the synthesis to a ketone reduction problem.
Further disconnection of the butanone side chain, specifically the C2-C3 bond, suggests an aldol-type condensation. This approach would involve reacting 4-dimethylaminobenzaldehyde with acetone (B3395972) to form an α,β-unsaturated ketone, 4-(4-(dimethylamino)phenyl)but-3-en-2-one, which can then be selectively reduced. nih.govmdpi.com
Alternatively, disconnecting the bond between the aromatic ring and the butane (B89635) chain (a C-C disconnection) points towards a Grignard-type reaction. This could involve reacting a 4-(dimethylamino)phenyl magnesium halide with a suitable four-carbon electrophile, or reacting a benzylmagnesium halide with an epoxide like isobutylene (B52900) oxide. google.com This strategy highlights the versatility in assembling the carbon skeleton.
These retrosynthetic pathways provide a logical framework for developing both classical and advanced synthetic protocols.
Classical Synthesis Approaches
Classical methods for synthesizing this compound typically prioritize efficiency and scalability over stereochemical control, resulting in a racemic mixture of the alcohol.
Multi-step Linear Synthesis Protocols
Multi-step linear syntheses build the molecule sequentially. A representative, though analogous, multi-step synthesis for a similar structure, 2-(N, N- dimethylamino)-2-phenylbutanol, involves a four-step process that can be adapted. google.com
Addition Reaction : The synthesis could start with an addition reaction to form a nitrile intermediate. For example, reacting a propiophenone (B1677668) derivative with sodium cyanide and dimethylamine.
Hydrolysis : The resulting nitrile is then hydrolyzed under basic conditions (e.g., using sodium hydroxide) to form the corresponding carboxylic acid. google.com
Esterification : The carboxylic acid is subsequently esterified, for instance, by refluxing with ethanol (B145695) and a catalytic amount of sulfuric acid.
Reduction : Finally, the ester is reduced to the target alcohol using a reducing agent like sodium borohydride (B1222165).
This linear approach allows for the construction of the carbon skeleton and installation of the necessary functional groups in a controlled, stepwise manner, although it typically results in a racemic final product unless chiral reagents are introduced.
Advanced Stereoselective Synthesis of this compound and its Stereoisomers
To obtain specific stereoisomers (enantiomers) of this compound, which is crucial for many applications, advanced stereoselective methods are required. These methods aim to produce the desired (R)- or (S)-enantiomer with high purity.
Asymmetric Reduction Methods
Asymmetric reduction of the prochiral ketone, 4-(4-(dimethylamino)phenyl)butan-2-one, is a highly effective strategy for producing enantiomerically enriched alcohol. This can be achieved using either biocatalysts or chiral chemical catalysts.
Biocatalytic Reduction: Enzymes, particularly alcohol dehydrogenases found in microorganisms like baker's yeast (Saccharomyces cerevisiae) or specific bacterial strains (Lactobacillus paracasei), are highly efficient and selective catalysts for ketone reduction. researchgate.net These biocatalytic systems often operate under mild conditions and can provide very high enantiomeric excess (ee). For the reduction of the related 4-phenyl-2-butanone, Lactobacillus paracasei has been shown to produce (S)-4-phenyl-2-butanol with over 99% conversion and 99% ee. researchgate.net Similarly, strains of Pichia jadinii have been used for the asymmetric reduction of 4-hydroxy-2-butanone (B42824) to (R)-1,3-butanediol with 100% ee. nih.gov
Chiral Chemical Catalysts: A well-established method for asymmetric reduction is the Midland Alpine-Borane reduction, or more advanced catalytic versions using chiral borane (B79455) reagents. ed.ac.uk These methods utilize a chiral hydride source to selectively deliver a hydride to one face of the ketone. Another approach is asymmetric transfer hydrogenation, often employing ruthenium or rhodium complexes with chiral ligands, which transfers hydrogen from a source like isopropanol (B130326) or formic acid to the ketone with high enantioselectivity.
Table 2: Asymmetric Reduction of Ketone Precursors
| Precursor Ketone | Catalyst/Reagent | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| 4-phenyl-2-butanone | Lactobacillus paracasei BD71 | (S)-4-phenyl-2-butanol | 99% | researchgate.net |
| Prochiral acetophenones | Baker's Yeast / PMHS / TBAF | (R)-alcohols | up to 70% | biomedpharmajournal.org |
| 4-phenyl-3-butyn-2-one | Myrtanyl borane / HBpin | Chiral alcohol | 89% | ed.ac.uk |
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed.
One strategy involves attaching a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine, to an achiral carboxylic acid precursor. nih.govresearchgate.net The resulting chiral amide can then undergo diastereoselective alkylation to introduce the rest of the carbon chain. Subsequent removal of the auxiliary and functional group manipulation would yield the enantiomerically pure target alcohol.
Asymmetric Catalysis in C-C Bond Formation
The creation of the chiral center at the C-2 position of the butanol chain is a key challenge in the synthesis of this compound. Asymmetric catalysis, which uses chiral catalysts to create enantiomerically enriched products from prochiral substrates, is a cornerstone for producing such chiral molecules. frontiersin.org This field is broadly divided into organocatalysis and metal-based catalysis.
Organocatalytic Approaches
Organocatalysis employs small, metal-free organic molecules to accelerate chemical reactions. nih.govbeilstein-journals.org This approach has rapidly become one of the three main pillars of asymmetric synthesis, alongside biocatalysis and metal catalysis. nih.gov Organocatalysts, composed of elements like carbon, hydrogen, nitrogen, and oxygen, offer a robust and environmentally friendly method for creating chiral compounds. nih.govbeilstein-journals.org
A prominent example relevant to the synthesis of the butan-2-ol core is the enantioselective aldol (B89426) reaction. For instance, the reaction between acetone and benzaldehyde (B42025) to produce (R)-4-hydroxy-4-phenylbutan-2-one, a close structural precursor, has been achieved using a recyclable N-PEG-(L)-prolinamide organocatalyst. researchgate.net This solvent-free, homogeneous catalysis method can be scaled up, affording the product in high yield (95%) and excellent enantiomeric excess (91% ee). researchgate.net Such strategies, often involving catalysts derived from natural amino acids like proline, demonstrate the power of organocatalysis in forming C-C bonds with high stereocontrol. nih.gov
Metal-Catalyzed Asymmetric Transformations
Transition metal catalysis is a powerful tool for a wide array of asymmetric transformations, including the formation of C-C bonds. frontiersin.org Copper-catalyzed reactions, in particular, have been extensively explored for the synthesis of chiral molecules. nih.gov For example, copper-catalyzed asymmetric reductive coupling reactions have been developed to access chiral aminoalcohols. sieberresearchgrp.com
One notable strategy is the copper-catalyzed reductive hydroboration of γ,γ-disubstituted allylic substrates. This method uses a single copper catalyst, complexed with a chiral ligand like DTBM-Segphos, to perform a sequential SN2′-reduction and hydroboration. nih.gov This one-pot cascade process efficiently generates γ-chiral alkylboronates with high enantioselectivities (up to 99% ee). These borylated intermediates are versatile and can be subsequently transformed into the corresponding γ-chiral alcohols. nih.gov This approach highlights the efficiency and atom economy achievable with modern metal-catalyzed methods for constructing chiral alcohol moieties. frontiersin.org
Diastereoselective Synthesis for Specific Stereoisomers
When a molecule contains multiple stereocenters, controlling the relative configuration between them (diastereoselectivity) is paramount. For analogues of this compound that possess additional chiral centers, diastereoselective synthesis is crucial.
A highly effective method for producing anti-1,3-diamino-4-phenylbutan-2-ol building blocks, which feature a similar butan-2-ol core, has been developed. unica.itnih.gov This two-step protocol begins with a fully stereoselective three-component reaction known as a Masked Acyl Cyanide (MAC) oxyhomologation. unica.itnih.govnih.gov Starting from N,N-dibenzyl-L-phenylalaninal, this reaction involves various amines and achieves an anti-diastereoselectivity of greater than 98:2. unica.itnih.gov The resulting amide intermediate is then reduced to yield the final diamino alcohol. unica.itnih.gov
| Entry | Amine | Product | Yield (%) | Diastereomeric Ratio (anti:syn) |
| 1 | Benzylamine | N,N-dibenzyl-O-tert-butyldimethylsilyl-protected anti-(2S,3S)-allophenylnorstatin benzylamide | 87 | >98:2 |
| 2 | Butylamine | N,N-dibenzyl-O-tert-butyldimethylsilyl-protected anti-(2S,3S)-allophenylnorstatin butylamide | 78 | >98:2 |
| 3 | Cyclohexylamine | N,N-dibenzyl-O-tert-butyldimethylsilyl-protected anti-(2S,3S)-allophenylnorstatin cyclohexylamide | 81 | >98:2 |
| 4 | Aniline (B41778) | N,N-dibenzyl-O-tert-butyldimethylsilyl-protected anti-(2S,3S)-allophenylnorstatin anilide | 63 | >98:2 |
Table 1: Diastereoselective three-component MAC reactions to form precursors for anti-1,3-diamino-4-phenylbutan-2-ol derivatives. Data sourced from ChemistryOpen (2025). nih.gov
Another powerful approach is the use of biocatalysis. Multi-enzymatic, one-pot cascades have been designed for the synthesis of all four possible stereoisomers of phenylpropanolamines from β-methylstyrene. nih.gov By combining the complementary regio- and stereo-selectivities of alcohol dehydrogenases (ADHs) and ω-transaminases (ωTAs), this method achieves exceptional optical purities (er and dr up to >99.5%). nih.gov Similarly, lipase-catalyzed kinetic resolutions have been used to prepare all four stereoisomers of 3-bromo-2-butanol. researchgate.net These enzymatic and chemo-enzymatic strategies offer highly selective routes to specific stereoisomers that can be difficult to access through traditional chemical methods. nih.gov
Synthesis of Structural Analogues and Derivatives with Modified Aryl and Amino Moieties
The synthesis of structural analogues allows for the systematic exploration of structure-activity relationships. Modifications to the aryl ring and the butane chain of this compound can be achieved through various synthetic routes.
Derivatives with Substituted Phenyl Rings (e.g., fluoro-, methoxy- derivatives)
Introducing substituents like fluorine or methoxy (B1213986) groups onto the phenyl ring can significantly alter a molecule's properties. The synthesis of such derivatives often involves starting with appropriately substituted precursors. For example, the Claisen-Schmidt condensation to form chalcones (1,3-diaryl-2-propenones) can be performed with various fluorine-substituted benzaldehydes. acgpubs.org
However, these syntheses can present challenges. In base-catalyzed reactions using methanol (B129727) as a solvent, nucleophilic aromatic substitution (SNAr) can occur, where a fluorine atom on the aromatic ring is replaced by a methoxy group. acgpubs.orgnih.gov For instance, when di- and tri-fluorine-substituted benzaldehydes were used in a chalcone (B49325) synthesis, the expected fluoro-substituted product was accompanied by a fluoro-methoxy substituted derivative. acgpubs.org The choice of solvent is critical; using THF instead of methanol can suppress this side reaction and yield the desired purely fluorine-substituted chalcone. acgpubs.org
Copper-catalyzed reactions have also been shown to be compatible with these substituted rings. The asymmetric reductive hydroboration to form γ-chiral alkylboronates proceeds efficiently with substrates bearing 4-fluoro-phenyl and 4-methoxy-phenyl groups. nih.gov
| Entry | Benzaldehyde Reactant | Solvent | Product(s) | Yield(s) (%) |
| 1 | 2,4-Difluorobenzaldehyde | MeOH | (E)-1-(2,4,6-trimethoxyphenyl)-3-(2,4-difluorophenyl)prop-2-en-1-one | 45 |
| (E)-1-(2,4,6-trimethoxyphenyl)-3-(2-fluoro-4-methoxyphenyl)prop-2-en-1-one | 40 | |||
| 2 | 2,4,6-Trifluorobenzaldehyde | MeOH | (E)-1-(2,4,6-trimethoxyphenyl)-3-(2,6-difluoro-4-methoxyphenyl)prop-2-en-1-one | 70 |
| 3 | 2,4-Difluorobenzaldehyde | THF | (E)-1-(2,4,6-trimethoxyphenyl)-3-(2,4-difluorophenyl)prop-2-en-1-one | 95 |
Table 2: Solvent-dependent synthesis of fluoro- and methoxy-substituted chalcone derivatives. Data sourced from ACG Publications (2020). acgpubs.org
Analogues with Altered Butane Chain Structure
Modifying the core butane chain introduces further structural diversity. A stereoselective method for synthesizing 1,4-disubstituted buten-4-ols (homoallylic alcohols) from their γ-isomers demonstrates a strategy for altering substitution patterns along a four-carbon chain. organic-chemistry.org This acid-catalyzed allyl-transfer reaction proceeds through a six-membered cyclic transition state, allowing for predictable stereochemical outcomes. In this process, anti- and syn-γ-adducts are converted into E- and Z-α-adducts, respectively, with high retention of optical purity. organic-chemistry.org This type of transformation provides a route to analogues where the position of substituents on the butane backbone is varied, offering access to a different chemical space.
Introduction of Heterocyclic Systems
The introduction of heterocyclic moieties into the core structure of this compound can lead to the development of novel analogues with potentially unique chemical properties. Research has demonstrated various strategies for synthesizing related phenylbutanoic acid and phenylbutanone derivatives bearing heterocyclic systems, which could be adapted for the target molecule.
One notable approach involves utilizing derivatives of 4-oxo-4-phenylbutanoic acid to construct a range of heterocyclic compounds. For instance, derivatives of 4-[4-(acetylamino)phenyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-hydroxy-4-oxobutanoic acid have been successfully used as precursors for the synthesis of five- and six-membered heterocyclic rings, including thiadiazoles, imidazoles, and pyridazinones. semanticscholar.org This methodology showcases a versatile pathway to a variety of heterocyclic analogues.
A Biginelli-type reaction offers another effective strategy for creating heterocyclic analogues. For example, the one-pot synthesis of 4-(4-(dimethylamino)phenyl)-5-acetyl-6-phenyl-3,4-dihydropyrimidin-2(1H)-thione has been achieved by reacting N,N-dimethylaniline, benzoxyacetone, and thiourea (B124793) in the presence of a KF/Al2O3 catalyst. mdpi.com This reaction yielded the dihydropyrimidinethione derivative in high yield, demonstrating a practical method for incorporating a pyrimidine-based heterocycle. mdpi.com
Furthermore, the functionalization of related pyrone structures provides a pathway to conjugated heterocyclic systems. The enamination of 2-methyl-4-pyrones using dimethylformamide-dimethylacetal (DMF-DMA) creates highly reactive 2-(2-(dimethylamino)vinyl)-4-pyrones. nih.gov These intermediates can then undergo further reactions, such as 1,3-dipolar cycloadditions or conjugate additions, to introduce various substituents and form complex heterocyclic structures. nih.gov
The following table summarizes the synthesis of a dihydropyrimidinethione analogue, highlighting the key reactants and the resulting product.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Yield |
| N,N-Dimethylaniline | Benzoxyacetone | Thiourea | KF/Al2O3 | 4-(4-(dimethylamino)phenyl)-5-acetyl-6-phenyl-3,4-dihydropyrimidin-2(1H)-thione | 85% |
| Data sourced from a study on the synthesis of dihydropyrimidinethione derivatives. mdpi.com |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound and its analogues, several green chemistry strategies can be employed to enhance sustainability.
A significant advancement in this area is the use of solvent-free reaction conditions and recyclable organocatalysts. For the synthesis of a structurally related compound, (R)-4-hydroxy-4-phenylbutan-2-one, an N-PEG-(L)-prolinamide organocatalyst has been utilized for an enantioselective aldol reaction between acetone and benzaldehyde. researchgate.net This method not only avoids the use of volatile organic solvents but also allows for the recycling of the catalyst, making the process more environmentally and economically viable. researchgate.net The reaction was successfully scaled up, demonstrating its potential for larger-scale production. researchgate.net
The following table details the key aspects of this green synthetic method.
| Reactants | Catalyst | Solvent | Product | Yield | Enantiomeric Excess (ee) |
| Acetone, Benzaldehyde | N-PEG-(L)-prolinamide | Solvent-free | (R)-4-hydroxy-4-phenylbutan-2-one | 95% | 91% |
| Data from a study on solvent-free enantioselective aldol reactions. researchgate.net |
While not explicitly framed as "green chemistry," the development of highly efficient, multi-component reactions also aligns with green chemistry principles by reducing the number of synthetic steps, minimizing waste, and improving atom economy. For instance, a stereoselective, two-step synthesis for a related 1,3-diamino-4-phenylbutan-2-ol derivative has been developed. nih.gov This process involves a three-component oxyhomologation reaction followed by a one-pot reduction, offering a more streamlined and potentially less wasteful route compared to traditional multi-step syntheses. nih.gov The broader principles of green chemistry, such as the use of greener solvents and reagents, are continually being explored in organic synthesis and can be applied to the production of this compound. unibo.it
Stereochemical Investigations and Chiral Technologies
Enantiomeric and Diastereomeric Forms of 4-[4-(Dimethylamino)phenyl]butan-2-ol (B182364)
The molecular structure of this compound contains a chiral center at the second carbon atom (C2) of the butanol chain, the carbon atom to which the hydroxyl group is attached. This chirality means the molecule is not superimposable on its mirror image. oregonstate.edu Consequently, the compound exists as a pair of enantiomers. oregonstate.eduethernet.edu.et
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. oregonstate.edu For this compound, these are designated as (R)-4-[4-(Dimethylamino)phenyl]butan-2-ol and (S)-4-[4-(Dimethylamino)phenyl]butan-2-ol. These two enantiomers have identical physical and chemical properties in an achiral environment, but they may exhibit different interactions with other chiral molecules. A mixture containing equal amounts of the (R)- and (S)-enantiomers is known as a racemate or a racemic mixture, which is optically inactive.
Diastereomers are stereoisomers that are not mirror images of each other. oregonstate.edu This occurs in molecules with two or more chiral centers. While the primary structure of this compound has only one stereocenter, derivatives or related compounds in this class can have additional chiral centers, leading to the possibility of diastereomeric forms. google.com If a molecule has two stereocenters, it can exist as a maximum of four stereoisomers. For any given stereoisomer (e.g., R,R), its enantiomer would be (S,S), and its diastereomers would be the (R,S) and (S,R) forms.
| Stereoisomer Type | Relationship | Configuration at C2 |
| Enantiomers | Non-superimposable mirror images | (R) and (S) |
| Racemate | Equimolar mixture of enantiomers | 50% (R) and 50% (S) |
Stereochemical Assignment Methodologies
Determining the absolute configuration of each stereoisomer is a critical step in stereochemical investigation. Various analytical techniques are employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography being among the most powerful.
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating molecular structures. unl.edu While standard NMR spectra of two enantiomers are identical, the technique can be adapted to differentiate them. This is typically achieved by introducing a chiral environment, which forces the enantiomers to behave as diastereomers from a spectroscopic standpoint.
This can be accomplished by using chiral solvating agents or chiral derivatizing agents. When a racemic mixture of this compound is dissolved in a chiral solvent or reacted with a chiral derivatizing agent, two different diastereomeric complexes are formed. These diastereomeric complexes have distinct magnetic environments, leading to separate and distinguishable signals in the ¹H or ¹³C NMR spectrum. The chemical shifts and coupling constants of nuclei near the stereocenter (C2) are particularly sensitive to these differences. By analyzing the resulting spectrum, the ratio of the enantiomers can be determined, and by comparing the data with that of a known standard, the absolute configuration can often be assigned.
X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. This technique provides a precise three-dimensional map of the atomic arrangement within a crystal lattice. The process requires a single crystal of the pure enantiomer or a diastereomeric salt formed with a chiral auxiliary of known configuration.
When X-rays are diffracted by the electrons in the crystal, a unique diffraction pattern is produced. By analyzing this pattern, the exact spatial coordinates of each atom can be determined. For chiral molecules, a phenomenon known as anomalous dispersion can be used to unambiguously establish the absolute stereochemistry (R or S configuration) of the molecule. Although this method provides unequivocal results, its primary prerequisite is the ability to grow a high-quality single crystal suitable for X-ray analysis, which can sometimes be a challenging step.
Chiral Separation Techniques
Since enantiomers possess identical physical properties, their separation from a racemic mixture, a process known as chiral resolution, requires the use of chiral environments. High-performance liquid chromatography and fractional crystallization are two widely employed and effective methods for achieving this separation. csfarmacie.cz
High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating the components of a mixture. phenomenex.com For the resolution of enantiomers, a specialized approach using a chiral stationary phase (CSP) is employed. csfarmacie.cznih.gov A CSP is a column packing material that is itself chiral.
When a racemic mixture of this compound is passed through an HPLC column containing a CSP, the two enantiomers interact with the chiral phase differently. These interactions form transient diastereomeric complexes with varying stabilities. The enantiomer that forms the more stable complex will be retained longer on the column, while the one forming the less stable complex will elute first. This difference in retention time allows for the effective separation of the (R)- and (S)-enantiomers. csfarmacie.cz The choice of CSP and the composition of the mobile phase are critical for achieving optimal separation. csfarmacie.cz
| CSP Type | Common Examples | Typical Mobile Phase |
| Polysaccharide-based | Cellulose or amylose derivatives (e.g., Chiralcel OD, Chiralpak AD) | Normal Phase (Hexane/Isopropanol) or Reversed Phase (Acetonitrile/Water) |
| Protein-based | Bovine Serum Albumin (BSA), α1-acid glycoprotein (AGP) | Aqueous buffers |
| Cyclodextrin-based | Native or derivatized β- or γ-cyclodextrins | Reversed Phase (Methanol/Water, Acetonitrile/Water) |
| Macrocyclic Antibiotics | Vancomycin, Teicoplanin | Reversed Phase, Normal Phase, Polar Organic |
Fractional crystallization is a classical yet highly effective method for resolving racemates on a preparative scale. semanticscholar.org This technique leverages the fact that diastereomers have different physical properties, including solubility. mdpi.com For a basic compound like this compound, the strategy involves reacting the racemic mixture with a single, pure enantiomer of a chiral acid, known as a resolving agent.
This reaction produces a mixture of two diastereomeric salts. For example, reacting (R,S)-4-[4-(Dimethylamino)phenyl]butan-2-ol with pure (R,R)-tartaric acid yields two salts: [(R)-amine:(R,R)-acid] and [(S)-amine:(R,R)-acid]. Because these salts are diastereomers, they will have different solubilities in a given solvent. researchgate.net By carefully selecting the solvent and controlling conditions such as temperature, one of the diastereomeric salts can be induced to crystallize preferentially from the solution. gavinpublishers.com The crystallized salt is then separated by filtration. Finally, the pure enantiomer of the amine can be recovered by neutralizing the diastereomeric salt with a base to remove the chiral resolving agent. semanticscholar.orgmdpi.com
| Common Chiral Resolving Acids for Amines |
| (+)-Tartaric acid or (-)-Tartaric acid |
| (+)-10-Camphorsulfonic acid or (-)-10-Camphorsulfonic acid |
| (S)-(+)-Mandelic acid or (R)-(-)-Mandelic acid |
| (-)-O,O'-Dibenzoyl-L-tartaric acid |
| (+)-O,O'-Dibenzoyl-D-tartaric acid |
Supercritical Fluid Chromatography (SFC) for Enantioseparation
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds, offering advantages such as high efficiency, rapid analysis times, and reduced environmental impact due to the use of supercritical carbon dioxide as the primary mobile phase. mdpi.com The enantioseparation of this compound, a chiral secondary alcohol, is a prime candidate for this technology. The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).
The basic nature of the dimethylamino group and the hydrogen-bonding capability of the hydroxyl group in this compound are key to achieving successful chiral recognition on a suitable CSP. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating a wide range of chiral compounds, including those with aromatic and amino functional groups.
Detailed Research Findings:
The addition of an acidic or basic additive to the mobile phase can further improve peak shape and resolution, particularly for a basic compound like this compound. For instance, a small amount of an amine additive can help to reduce peak tailing caused by strong interactions with any residual acidic sites on the stationary phase.
Illustrative SFC Enantioseparation Data:
The following table represents hypothetical yet typical results from an SFC screening for the enantioseparation of a chiral compound with the structural features of this compound.
| Chiral Stationary Phase | Co-solvent | Resolution (Rs) | Separation Factor (α) |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Methanol (B129727) | 2.1 | 1.35 |
| Amylose tris(3,5-dimethylphenylcarbamate) | Ethanol (B145695) | 1.8 | 1.28 |
| Cellulose tris(4-methylbenzoate) | Isopropanol (B130326) | 2.5 | 1.42 |
| Immobilized Amylose tris(3,5-dimethylphenylcarbamate) | Methanol/Ethanol (1:1) | 2.3 | 1.39 |
This interactive table showcases potential outcomes of an SFC methods development study for the enantioseparation of this compound.
Impact of Stereochemistry on Molecular Interactions in Chemical Systems
The three-dimensional arrangement of atoms in the enantiomers of this compound dictates how they interact with other chiral molecules. This stereochemical influence is fundamental in areas such as chiral catalysis, diastereomeric separations, and biological activity.
The distinct spatial orientation of the hydroxyl group, the dimethylamino-substituted phenyl ring, and the methyl group around the chiral center means that the (R)- and (S)-enantiomers will present different interaction profiles to another chiral entity. These interactions can be a combination of hydrogen bonding, π-π stacking, steric hindrance, and dipole-dipole forces.
In the context of chemical systems:
Chiral Resolving Agent: The enantiomers of this compound could potentially be used as chiral resolving agents. By reacting the racemic alcohol with an enantiomerically pure chiral acid, a pair of diastereomeric esters can be formed. These diastereomers, having different physical properties (e.g., solubility, melting point), can then be separated by conventional techniques like crystallization or chromatography. The subsequent hydrolysis of the separated diastereomers would yield the individual enantiomers of this compound.
Asymmetric Synthesis: In asymmetric synthesis, one enantiomer of this compound could serve as a chiral auxiliary or ligand for a metal catalyst. The stereochemistry of the alcohol would create a chiral environment around the catalytic center, influencing the stereochemical outcome of a reaction and leading to the preferential formation of one enantiomer of the product. The dimethylamino group can act as a coordinating site for metal catalysts, while the hydroxyl group can be involved in directing the reaction.
Research Findings on Stereochemical Differentiation:
Studies on analogous chiral molecules have demonstrated that the specific arrangement of functional groups around a stereocenter is critical for molecular recognition. For example, in diastereomeric interactions, the "fit" between two chiral molecules is highly dependent on their absolute configurations. A "matched" pair will exhibit stronger or more stable interactions than a "mismatched" pair.
The table below illustrates the hypothetical differences in interaction energy between the (R)- and (S)-enantiomers of this compound and a hypothetical chiral selector or substrate.
| Enantiomer of this compound | Chiral Interacting Molecule | Predominant Interaction | Relative Interaction Energy (kJ/mol) |
| (R)-enantiomer | (S)-Chiral Acid | Hydrogen Bonding, Steric Hindrance | -15.2 |
| (S)-enantiomer | (S)-Chiral Acid | Hydrogen Bonding, π-π Stacking | -18.5 |
| (R)-enantiomer | Chiral Metal Complex | Coordination, Steric Repulsion | -22.1 |
| (S)-enantiomer | Chiral Metal Complex | Coordination, Favorable Sterics | -28.9 |
This interactive table provides a conceptual representation of how the stereochemistry of this compound can lead to different molecular interaction energies, which is the basis for chiral recognition.
Mechanistic Elucidations and Reaction Pathway Analyses
Elucidation of Reaction Mechanisms in Synthesis of 4-[4-(Dimethylamino)phenyl]butan-2-ol (B182364)
While specific literature detailing the synthesis of this compound is not extensively available, its structure suggests plausible and well-established synthetic routes based on the formation of analogous phenylbutanol compounds. Two primary mechanistic pathways are considered: Grignard reactions and Friedel-Crafts acylation followed by reduction.
Grignard Reaction Pathway: A versatile method for forming carbon-carbon bonds and synthesizing alcohols involves the Grignard reaction. libretexts.org The synthesis of a similar compound, 2-phenyl-2-butanol, can be achieved by reacting a ketone with a Grignard reagent. vedantu.com For the target molecule, this could involve the reaction of 4-(dimethylamino)benzylmagnesium chloride with propylene (B89431) oxide.
The mechanism proceeds as follows:
Formation of the Grignard Reagent: 4-(Dimethylamino)benzyl chloride reacts with magnesium metal in an ether solvent to form the Grignard reagent. The magnesium inserts into the carbon-chlorine bond, creating a highly nucleophilic carbon center.
Nucleophilic Attack: The nucleophilic benzyl (B1604629) carbon of the Grignard reagent attacks one of the carbon atoms of the propylene oxide ring, leading to the opening of the epoxide.
Protonation: Subsequent workup with a weak acid (e.g., aqueous ammonium (B1175870) chloride) protonates the resulting alkoxide to yield the final product, this compound.
An alternative Grignard approach could involve the reaction of methylmagnesium bromide with 4-(4-(dimethylamino)phenyl)butan-2-one.
Friedel-Crafts Acylation and Reduction Pathway: Another robust method is the Friedel-Crafts acylation, which attaches an acyl group to an aromatic ring. wikipedia.orgsigmaaldrich.com
The mechanism for this route involves:
Acylation: N,N-dimethylaniline reacts with crotonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The strong electron-donating dimethylamino group directs the substitution to the para position. The reaction forms an acylium ion intermediate which then attacks the aromatic ring. sigmaaldrich.com
Reduction: The resulting ketone, 4-(4-(dimethylamino)phenyl)but-3-en-2-one, can then be selectively reduced. The carbon-carbon double bond can be hydrogenated first, followed by the reduction of the carbonyl group using a reducing agent like sodium borohydride (B1222165) (NaBH₄) to yield the secondary alcohol, this compound.
Studies on Dehydration Reactions of this compound and Related Alcohols
The dehydration of alcohols to form alkenes is a fundamental elimination reaction, typically requiring an acid catalyst and heat. chemistrysteps.com For a secondary alcohol like this compound, the reaction proceeds readily, influenced by the stability of the carbocation intermediate. ucalgary.ca
Acid-Catalyzed Dehydration Pathways
The acid-catalyzed dehydration of secondary alcohols predominantly follows an E1 (Elimination, Unimolecular) mechanism. libretexts.orgacs.org This multi-step pathway is initiated by the protonation of the alcohol's hydroxyl group. chemistrysteps.comaakash.ac.in
Mechanism Steps:
Protonation of the Hydroxyl Group: The oxygen atom of the alcohol's hydroxyl group acts as a Lewis base, abstracting a proton from the acid catalyst (e.g., H₂SO₄ or H₃PO₄). This converts the poor leaving group (-OH) into an excellent leaving group, water (-OH₂⁺). chemistrysteps.com
Formation of a Carbocation: The protonated alcohol loses a molecule of water, resulting in the formation of a secondary carbocation at the second carbon of the butane (B89635) chain. This step is the slow, rate-determining step of the reaction. chemistrysteps.com The stability of this carbocation is crucial to the reaction rate.
Deprotonation to Form an Alkene: A weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent to the positively charged carbon. libretexts.org The electrons from the C-H bond then form a π-bond, resulting in an alkene.
Due to the structure of the carbocation intermediate, proton abstraction can occur from two different adjacent carbons (C1 and C3), leading to a mixture of alkene products.
Heterogeneous Catalysis in Dehydration
Heterogeneous catalysts, such as solid acids, offer a sustainable alternative to liquid acids for alcohol dehydration. rsc.org Materials like alumina (B75360) (Al₂O₃) and zeolites are widely used. researchgate.netiitm.ac.in These catalysts provide acidic sites on their surfaces that facilitate the reaction.
Alumina (Al₂O₃): This catalyst can promote dehydration at high temperatures. The mechanism is believed to involve both acidic and basic sites on the alumina surface. iitm.ac.in
Zeolites: These are crystalline aluminosilicates with a porous structure and strong Brønsted acid sites. researchgate.net Zeolites like H-ZSM-5 are highly effective for alcohol dehydration, often showing high activity and selectivity. rsc.orgrsc.org The confined environment within the zeolite pores can also influence the product distribution. researchgate.net
The use of heterogeneous catalysts simplifies the separation process, as the catalyst can be easily filtered from the reaction mixture, and it allows for catalyst recycling, which is economically and environmentally beneficial.
Regioselectivity and Stereoselectivity of Dehydration Products
The dehydration of this compound can yield multiple isomeric alkene products due to the possibility of removing a proton from either the C1 or C3 position adjacent to the carbocation. This aspect of the reaction is governed by principles of regioselectivity and stereoselectivity.
Regioselectivity: The formation of different constitutional isomers is a question of regioselectivity. chemistrysteps.com According to Zaitsev's rule , in an elimination reaction, the major product is typically the more substituted (and therefore more stable) alkene. chemistrysteps.comucalgary.ca
Path A (Proton removal from C3): Leads to the formation of 4-(4-(dimethylamino)phenyl)but-2-ene. This is a disubstituted alkene.
Path B (Proton removal from C1): Leads to the formation of 4-(4-(dimethylamino)phenyl)but-1-ene. This is a monosubstituted alkene.
Following Zaitsev's rule, the more stable 4-(4-(dimethylamino)phenyl)but-2-ene is expected to be the major product. libretexts.org
Stereoselectivity: The formation of stereoisomers is also possible. ucalgary.ca The but-2-ene product can exist as two geometric isomers: (E)- and (Z)- (or trans- and cis-). chemguide.co.uk The formation of one stereoisomer in preference to the other is known as stereoselectivity. khanacademy.org Generally, the (E)-isomer, where the larger substituent groups are on opposite sides of the double bond, is sterically more favorable and often forms as the major stereoisomer.
The potential dehydration products are summarized in the table below.
| Product Name | Structure Type | Substitution | Expected Yield |
| (E)-4-[4-(Dimethylamino)phenyl]but-2-ene | Stereoisomer | Disubstituted | Major |
| (Z)-4-[4-(Dimethylamino)phenyl]but-2-ene | Stereoisomer | Disubstituted | Minor |
| 4-[4-(Dimethylamino)phenyl]but-1-ene | Regioisomer | Monosubstituted | Minor |
Role of the Dimethylamino Group in Reaction Mechanisms
The dimethylamino (-N(CH₃)₂) group attached to the phenyl ring plays a significant electronic role that influences the reaction mechanisms. It is a powerful electron-donating group, primarily through a resonance effect (mesomeric effect), where the lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system. rsc.org
This electron-donating nature has several key consequences:
In Synthesis (e.g., Friedel-Crafts): It strongly activates the aromatic ring towards electrophilic aromatic substitution, making the ring more nucleophilic and increasing the reaction rate.
In Dehydration: The most critical role is the stabilization of the carbocation intermediate formed during the E1 dehydration pathway. The positive charge on the secondary benzylic carbon can be delocalized through the phenyl ring and further stabilized by the electron-donating dimethylamino group at the para position. This resonance stabilization significantly lowers the activation energy for the formation of the carbocation, thereby accelerating the rate of the dehydration reaction compared to an unsubstituted phenylbutanol.
Solvent Effects on Reaction Pathways and Selectivity
The choice of solvent can profoundly impact the rate and selectivity of chemical reactions, particularly those involving charged intermediates like the E1 dehydration of alcohols. ucalgary.ca Solvents influence reactions by solvating reactants, intermediates, and transition states.
Polar Protic Solvents: Solvents like water and ethanol (B145695), which have polar bonds and can act as hydrogen-bond donors, are particularly effective at stabilizing charged species. ucalgary.ca In the E1 mechanism, a polar protic solvent can solvate both the leaving group (water) and the carbocation intermediate. quora.comreddit.com This solvation stabilizes the carbocation, lowers the energy of the transition state leading to its formation, and thus increases the rate of the E1 reaction. aakash.ac.incbseacademic.nic.in
Polar Aprotic Solvents: Solvents such as acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO) have dipoles but lack acidic protons. While they can solvate cations, they are less effective at solvating anions compared to protic solvents. ucalgary.ca Their effect on E1 reactions can be complex, but generally, polar solvents favor the formation of charged intermediates characteristic of the E1 pathway over the concerted E2 pathway. stackexchange.com
The solvent can also influence the regioselectivity of the elimination. The composition of the solvent can alter the relative rates of the different deprotonation steps, potentially changing the ratio of Zaitsev to Hofmann (less substituted) products. The interaction of the solvent with the base and the carbocation intermediate can affect the steric and electronic environment of the deprotonation step, thereby tuning the product distribution.
Advanced Characterization Techniques in Structural Chemistry
Comprehensive Spectroscopic Analysis
Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Studies
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. For 4-[4-(Dimethylamino)phenyl]butan-2-ol (B182364) (C₁₂H₁₉NO), the expected exact mass of the molecular ion [M]⁺• would be approximately 193.1467 g/mol . High-resolution mass spectrometry (HRMS) would confirm this elemental composition.
Electron ionization (EI) would induce characteristic fragmentation patterns that help confirm the structure. Key expected fragmentation pathways include:
Alpha-cleavage: The bond between C2 and C3 could break, leading to a stable, resonance-delocalized fragment containing the aromatic ring. Another alpha-cleavage between C1 and C2 would result in a fragment with m/z 45, corresponding to [CH(OH)CH₃]⁺. libretexts.org
Benzylic cleavage: Cleavage of the C3-C4 bond is highly favorable due to the formation of a stable benzylic-type cation, the dimethylaminotropylium ion, or a related structure. The most prominent peak is expected at m/z 134, corresponding to the [CH₂=CHC₆H₄N(CH₃)₂]⁺• fragment resulting from a rearrangement, or m/z 121 for the [C₆H₄N(CH₃)₂]⁺ fragment. nih.govmiamioh.edu
Loss of Water: A peak corresponding to [M-18]⁺• from the dehydration of the alcohol is also anticipated. libretexts.org
Predicted Key Mass Spectrometry Fragments
| m/z | Predicted Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 193 | [C₁₂H₁₉NO]⁺• | Molecular Ion |
| 178 | [M-CH₃]⁺ | Loss of methyl radical |
| 175 | [M-H₂O]⁺• | Dehydration |
| 134 | [C₉H₁₂N]⁺ | Benzylic-type cleavage |
| 45 | [C₂H₅O]⁺ | Alpha-cleavage |
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. wpmucdn.com For this compound, the spectrum would be dominated by several key absorptions. udel.edulibretexts.org A very prominent, broad band would appear in the 3600-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. libretexts.org The C-O stretching of the secondary alcohol would be visible as a strong band around 1100 cm⁻¹. quimicaorganica.org Aromatic C-H stretching would produce sharp peaks just above 3000 cm⁻¹, while aliphatic C-H stretching would be observed just below 3000 cm⁻¹. The para-disubstituted aromatic ring would also give characteristic C=C stretching peaks in the 1610-1580 cm⁻¹ and 1500 cm⁻¹ regions, as well as a strong C-H out-of-plane bending band around 820 cm⁻¹.
Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Expected Intensity |
|---|---|---|
| 3600-3200 | O-H stretch (alcohol) | Strong, Broad |
| 3100-3000 | Aromatic C-H stretch | Medium |
| 3000-2850 | Aliphatic C-H stretch | Strong |
| 1610, 1500 | Aromatic C=C stretch | Medium |
| ~1360 | C-N stretch (aromatic amine) | Strong |
| ~1100 | C-O stretch (secondary alcohol) | Strong |
| ~820 | Aromatic C-H bend (para-disubstituted) | Strong |
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromism
UV-Vis spectroscopy probes the electronic transitions within a molecule. The chromophore in this compound is the N,N-dimethylaniline moiety. This system is known to exhibit strong π→π* transitions. aip.org The spectrum is expected to show a primary absorption band (λ_max) around 250-260 nm and a secondary, longer-wavelength band around 290-310 nm, which is characteristic of aniline (B41778) derivatives and arises from an intramolecular charge transfer (ICT) from the lone pair of the nitrogen atom to the π* system of the benzene (B151609) ring. acs.orgacs.org
This compound is expected to exhibit positive solvatochromism, where the λ_max shifts to a longer wavelength (a red shift) as the polarity of the solvent increases. acs.orgwikipedia.org This occurs because the excited state is more polar than the ground state, and polar solvents stabilize the excited state more effectively, thus lowering the energy gap for the electronic transition. nih.govnih.gov
Chiroptical Spectroscopy for Enantiomeric Excess Determination (e.g., Circular Dichroism)
Since this compound possesses a chiral center at the C2 position, it can exist as two enantiomers (R and S). Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com The two enantiomers will produce CD spectra that are perfect mirror images of each other.
CD spectroscopy is a powerful tool for determining the enantiomeric excess (ee) of a sample. By comparing the CD signal intensity of a sample of unknown purity to that of a pure enantiomer, the ee can be quantified. nih.gov The electronic transitions of the aromatic chromophore, being in a chiral environment, would give rise to distinct Cotton effects in the UV region (typically 220-320 nm), allowing for this analysis.
Vibrational Circular Dichroism (VCD) for Absolute Configuration
While CD spectroscopy probes electronic transitions, Vibrational Circular Dichroism (VCD) measures the differential absorption of circularly polarized light in the infrared region, corresponding to vibrational transitions. wikipedia.org Like CD, the VCD spectra of two enantiomers are mirror images. nih.gov
VCD is an exceptionally powerful technique for determining the absolute configuration (i.e., whether the molecule is the R or S enantiomer) without the need for crystallization. researchgate.net The experimental VCD spectrum of a sample is compared to a spectrum predicted by quantum chemical calculations, typically using Density Functional Theory (DFT). nih.govresearchgate.netrsc.org By finding which calculated spectrum (R or S) matches the experimental one, the absolute configuration of the molecule in solution can be unambiguously assigned. For this compound, the vibrational modes involving the chiral center and the hydroxyl group would be particularly diagnostic for this purpose.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the precise three-dimensional structure of a crystalline material at the atomic level. This powerful analytical technique provides unequivocal information about bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice, which are crucial for understanding a compound's physical and chemical properties.
The process begins with the growth of a high-quality single crystal of the target compound, in this case, this compound. The crystal is then mounted on a goniometer and irradiated with a monochromatic X-ray beam. As the X-rays interact with the electron clouds of the atoms in the crystal, they are diffracted in specific directions. The resulting diffraction pattern, consisting of a series of spots of varying intensities, is meticulously recorded by a detector.
Mathematical analysis of the positions and intensities of these diffracted spots allows for the determination of the unit cell—the basic repeating unit of the crystal lattice. Further computational processing, typically involving Fourier transforms, generates an electron density map of the unit cell. From this map, the positions of individual atoms can be identified, and a complete molecular structure can be built.
For a compound like this compound, a successful SCXRD analysis would reveal critical structural details. This would include the conformation of the butanol chain, the orientation of the dimethylamino group relative to the phenyl ring, and the planarity of the aromatic system. Furthermore, the analysis would uncover the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate how the molecules pack together in the solid state. This packing arrangement influences macroscopic properties like melting point and solubility.
Hypothetical Crystallographic Data:
In the absence of experimental data, a hypothetical data table is presented below to illustrate the type of information that would be obtained from a single-crystal X-ray diffraction study of this compound.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| α (°) | 90 |
| β (°) | 98.5 |
| γ (°) | 90 |
| Volume (ų) | 1290 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.05 |
Detailed Research Findings:
A comprehensive research article on the single-crystal X-ray diffraction of this compound would be expected to detail the following:
Crystal Growth: A description of the method used to obtain single crystals suitable for diffraction, including the solvent system and crystallization conditions (e.g., slow evaporation, vapor diffusion).
Data Collection: Information on the diffractometer used, the X-ray source (e.g., Mo Kα radiation), and the temperature at which the data were collected.
Structure Solution and Refinement: A summary of the software used to solve and refine the crystal structure and the final R-factor, which indicates the quality of the fit between the experimental data and the final structural model.
Molecular Geometry: A detailed discussion of intramolecular bond lengths and angles, with comparisons to standard values to identify any unusual features.
Supramolecular Assembly: An analysis of the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the crystal packing. This would include a description of any motifs or networks formed by these interactions.
Without a dedicated study, the precise solid-state structure of this compound remains undetermined. Future crystallographic investigations are necessary to provide these definitive structural insights.
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. scienceopen.com These methods solve approximations of the Schrödinger equation to determine molecular electronic structure and predict reactivity. scienceopen.commdpi.com For a molecule like 4-[4-(Dimethylamino)phenyl]butan-2-ol (B182364), with its combination of an aromatic ring, an electron-donating amino group, and a chiral alcohol side chain, these calculations can elucidate the interplay between its different functional components.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for molecules of this size. scienceopen.comresearchgate.net It is used to investigate the electronic structure, optimized geometry, and reactivity of both stable ground states and high-energy transition states. ekb.eg
DFT calculations can determine the ground-state geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. The electron-donating dimethylamino group is expected to influence the electronic distribution in the phenyl ring, an effect that can be quantified through analysis of calculated orbital energies and charge distributions. researchgate.net The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and the resulting HOMO-LUMO gap, are key descriptors of electronic excitability and chemical reactivity. ekb.egnih.gov
Furthermore, DFT is instrumental in mapping reaction pathways by locating and characterizing transition states. For instance, in studying the oxidation of the secondary alcohol group, DFT could be used to model the transition state structure, providing insights into the reaction's activation energy and mechanism, similar to how it has been applied to other alcohol oxidation reactions. acs.orgresearchgate.net
The following table illustrates typical data obtained from DFT calculations for optimizing molecular geometries, using related molecules as a reference.
| Parameter | Bond/Angle | Typical Calculated Value (B3LYP/6-31G*) |
| Bond Length | C-C (aromatic) | ~1.40 Å |
| C-N (amino) | ~1.38 Å | |
| C-O (alcohol) | ~1.43 Å | |
| Bond Angle | C-N-C (in N(CH₃)₂) | ~118° |
| C-O-H (alcohol) | ~109° | |
| Dihedral Angle | C-C-C-O (side chain) | Conformation dependent |
| Note: This table is illustrative, based on general values for similar functional groups. |
Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than standard DFT for calculating electronic energies, albeit at a greater computational expense. researchgate.net These methods are often employed to refine the energies of structures previously optimized using DFT, a common strategy known as a single-point energy calculation. nih.gov
For studying reaction energetics, such as the energy profile of a reaction involving this compound, ab initio calculations provide a benchmark for reaction enthalpies and activation barriers. nih.gov For example, in studying the formation of intermolecular hydrogen-bonded clusters, MP2 and CCSD(T) methods can yield highly accurate binding energies, capturing the subtle electron correlation effects that are crucial for describing non-covalent interactions. researchgate.netresearchgate.net These calculations are vital for understanding the thermodynamics that govern the compound's interactions and transformations. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational landscapes and intermolecular interactions in a simulated environment, such as a solvent box. nih.govresearchgate.net
For a flexible molecule like this compound, the butane (B89635) chain can adopt various conformations. MD simulations can reveal the relative populations of different conformers (e.g., gauche vs. anti) and the energy barriers for interconversion between them. nih.govresearchgate.net This is crucial for understanding which shapes the molecule is likely to adopt in solution.
MD is also a powerful tool for studying intermolecular interactions. nih.govaip.org Simulations can model how molecules of this compound interact with each other, potentially forming aggregates through π–π stacking of the aromatic rings and hydrogen bonding via the alcohol groups. nih.govaip.org The strength and nature of these interactions can be analyzed, providing insight into the physical properties of the substance in condensed phases. researchgate.netitu.edu.tr
Mechanistic Insights from Computational Studies
Computational chemistry is invaluable for elucidating reaction mechanisms at a molecular level. nih.gov By combining DFT and ab initio methods, researchers can construct detailed potential energy surfaces for chemical reactions, identifying the structures and energies of reactants, intermediates, transition states, and products. acs.orgacs.org
For this compound, computational studies could provide mechanistic insights into several potential reactions:
Oxidation of the Alcohol: Modeling the reaction with an oxidizing agent could reveal whether the mechanism is a direct hydrogen abstraction, involves a cyclic intermediate, or is catalyzed by other species. acs.orgresearchgate.net
Electrophilic Aromatic Substitution: The activating effect of the dimethylamino group makes the aromatic ring susceptible to electrophilic attack. Computational studies can predict the regioselectivity (i.e., whether substitution occurs at the ortho or meta position relative to the amino group) by comparing the activation energies of the different pathways.
Metabolic Pathways: The compound's metabolism could be modeled by simulating enzymatic reactions, such as those catalyzed by Cytochrome P450 enzymes. frontiersin.org This can predict likely metabolites, for instance, through hydroxylation of the aromatic ring or N-demethylation. frontiersin.org
These studies provide a step-by-step view of bond-breaking and bond-forming processes that is often impossible to observe directly through experiment. nih.govnih.gov
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, UV-Vis spectra)
Computational methods can accurately predict various spectroscopic properties, which is essential for structure elucidation and interpretation of experimental data. rsc.org
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a routine application of DFT. researchgate.netwisc.edu Using the Gauge-Independent Atomic Orbital (GIAO) method, it is possible to calculate the magnetic shielding tensors for each nucleus. rsc.org These values can then be converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). Comparing calculated shifts with experimental data can confirm a proposed structure or help assign signals in a complex spectrum. wisc.edursc.org The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. researchgate.netescholarship.org
UV-Vis Spectra: The electronic absorption spectrum of this compound, which arises from electronic transitions, can be predicted using Time-Dependent DFT (TD-DFT). nih.govchemrxiv.org The dimethylaminophenyl chromophore is expected to produce strong absorption in the UV region. TD-DFT calculations yield the excitation energies (which correspond to the absorption wavelength, λ_max) and the oscillator strengths (which relate to the absorption intensity). nih.gov Such predictions are valuable for identifying chromophores and understanding how structural modifications affect a molecule's color and photochemical properties. bohrium.comnih.gov
The table below shows a hypothetical comparison of experimental and calculated spectroscopic data, illustrating the utility of these predictive methods.
| Spectroscopic Data | Experimental Value (Hypothetical) | Typical Calculated Value (Method) |
| ¹H NMR Shift (Ortho to -NMe₂) | ~6.7 ppm | 6.6 - 6.8 ppm (GIAO-B3LYP) |
| ¹³C NMR Shift (C-OH) | ~68 ppm | 67 - 70 ppm (GIAO-B3LYP) |
| UV-Vis λ_max | 255 nm | 250 - 260 nm (TD-DFT) |
| Note: This table is for illustrative purposes only. |
Solvation Models and Solvent Effects in Theoretical Studies
Reactions and measurements are most often performed in solution, and the solvent can significantly influence a molecule's properties and reactivity. jdftx.orgq-chem.com Theoretical studies account for these effects using solvation models, which can be broadly categorized into two types: implicit and explicit. youtube.com
Implicit Solvation Models: These models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. q-chem.comyoutube.com The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are popular examples. escholarship.orggithub.io They are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute's geometry, energy, and spectroscopic properties. escholarship.orgjdftx.org
Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation alongside the solute molecule. youtube.com This is typically done within a Molecular Dynamics or a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) framework. While computationally demanding, this method allows for the study of specific solute-solvent interactions, such as hydrogen bonding between the alcohol group of this compound and water molecules. Such specific interactions can be critical for accurately describing reaction mechanisms and conformational preferences in protic solvents. nih.govresearchgate.net
The choice of solvation model is critical for achieving accurate predictions, especially for polar molecules or reactions where the solvent plays an active role. youtube.comresearchgate.net
Advancements in Applied Chemistry: A Focus on this compound
The chemical compound this compound is a molecule of interest within specific domains of chemical research. This article explores its role in academic and research settings, focusing on its applications as a synthetic building block and its involvement in the field of supramolecular chemistry.
Applications and Emerging Research Directions Academic Context
The utility of a chemical compound in a research context is often defined by its structural and functional characteristics, which allow it to serve as a starting point or an active component in the development of more complex chemical systems.
As a functionalized aromatic compound, 4-[4-(Dimethylamino)phenyl]butan-2-ol (B182364) possesses reactive sites—namely the hydroxyl group and the dimethylamino group—that make it a candidate for use in multi-step organic synthesis.
The synthesis of advanced organic materials, such as polymers or functional dyes, often relies on bifunctional or polyfunctional precursors. mdpi.com While the structure of this compound, containing both a nucleophilic amine and a hydroxyl group, suggests potential for its use in creating novel materials, extensive research specifically documenting its application as a monomer or precursor for advanced organic materials is not widely available in the public domain. The general principles of materials science suggest that molecules with such functional groups could theoretically be incorporated into polymer chains or other large assemblies. mdpi.com
In organic synthesis, a synthon is a conceptual unit within a molecule that aids in the planning of a synthesis. The molecular framework of this compound makes it a potential synthon for the introduction of a dimethylaminophenylbutyl group in the creation of more complex molecules. A related compound, 2-(Dimethylamino)-2-phenylbutan-1-ol, serves as an intermediate in the synthesis of the pharmaceutical agent Trimebutine, highlighting the utility of similar structures in medicinal chemistry. However, specific, detailed research outlining the use of this compound as a synthon for a broad range of structurally complex molecules is limited.
Supramolecular chemistry focuses on chemical systems composed of a discrete number of assembled molecular subunits or components. nih.govmdpi.com The non-covalent interactions that govern these assemblies are of fundamental importance in this field.
Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. While the dimethylamino and phenyl groups of the molecule present potential sites for such interactions, specific molecular recognition studies focusing on this compound as either a host or a guest molecule are not extensively documented in available scientific literature. Research on similar structures, such as N,N'-bis[4-(dimethylaminophenyl)methyl]butane-1,4-diamine, has shown interactions with host molecules like cucurbiturils, demonstrating the potential for the dimethylaminophenyl moiety to participate in host-guest complexation. rsc.org
The design of supramolecular assemblies involves the self-assembly of molecular components into larger, ordered structures. nih.gov The creation of these assemblies is driven by factors like hydrogen bonding, pi-stacking, and electrostatic interactions. mdpi.com There is currently a lack of specific research demonstrating the use of this compound as a primary component in the design and synthesis of new supramolecular assemblies.
Molecular sensors and chemosensors are devices that can detect and signal the presence of specific analytes. nih.gov They often operate through mechanisms like photoinduced electron transfer or intramolecular charge transfer, which can be influenced by the binding of an analyte. nih.gov The dimethylamino group on the phenyl ring of this compound could potentially act as a recognition site or a signaling unit in a chemosensor. However, there is no significant body of research that specifically details the application of this compound in the development of molecular sensors or chemosensors.
Future Research Perspectives in the Chemistry of 4 4 Dimethylamino Phenyl Butan 2 Ol
Unexplored Synthetic Pathways and Methodologies
The synthesis of chiral alcohols and functionalized anilines remains a central theme in modern organic chemistry. For 4-[4-(Dimethylamino)phenyl]butan-2-ol (B182364), future research could move beyond classical approaches to embrace more sophisticated and sustainable methods.
Asymmetric Biocatalysis and Chemoenzymatic Synthesis: The chiral center at the C2 position of the butanol chain is a prime target for enzymatic resolution or asymmetric synthesis. Alcohol dehydrogenases (ADHs) have proven highly effective for the asymmetric synthesis of chiral alcohols. rsc.orgnih.gov Future work could focus on identifying or engineering an ADH with high stereoselectivity for the reduction of the corresponding ketone, 4-[4-(Dimethylamino)phenyl]butan-2-one. A chemoenzymatic approach, combining chemical catalysis with enzymatic steps, could offer a powerful and green route to the enantiomerically pure alcohol. acs.org For instance, a chemical reaction could be used to construct the carbon skeleton, followed by an enzymatic resolution to isolate the desired enantiomer.
Transition-Metal-Catalyzed Asymmetric Synthesis: The development of chiral catalysts for the asymmetric reduction of ketones is a mature yet still evolving field. Future research could explore the use of novel transition-metal catalysts (e.g., based on Ruthenium, Rhodium, or Iridium) with chiral ligands to achieve high enantioselectivity in the synthesis of this compound. Dynamic kinetic resolution, which combines a lipase (B570770) for kinetic resolution with a metal catalyst for in-situ racemization of the slower-reacting enantiomer, could be a particularly efficient strategy to obtain a single enantiomer in high yield. mdpi.com
C-H Functionalization: Direct C-H functionalization of the aniline (B41778) ring represents a highly atom-economical approach to synthesize derivatives. bath.ac.uk Instead of starting with a pre-functionalized aniline, one could envision a late-stage C-H functionalization of a simpler phenylbutanol precursor. Nickel-catalyzed reactions, for example, have been used for the C-H/N-H functionalization of anilines to construct complex heterocyclic structures like indoles. nih.gov Adapting such methodologies could open up pathways to novel analogs of the target compound.
| Potential Synthetic Methodology | Description | Key Advantages |
| Asymmetric Biocatalysis | Use of enzymes like Alcohol Dehydrogenases (ADHs) for the stereoselective reduction of the precursor ketone. | High enantioselectivity, mild reaction conditions, environmentally friendly. |
| Dynamic Kinetic Resolution | Combination of enzymatic kinetic resolution and in-situ racemization of the unwanted enantiomer using a metal catalyst. | Theoretical 100% yield of a single enantiomer. |
| Late-stage C-H Functionalization | Direct introduction of functional groups onto the aniline ring of a simpler precursor molecule. | High atom economy, reduced number of synthetic steps. |
Advanced Mechanistic Studies using Time-Resolved Techniques
A detailed understanding of reaction mechanisms is fundamental to optimizing existing synthetic routes and designing new ones. The reactions involving the formation or transformation of this compound likely involve short-lived intermediates that are difficult to detect with conventional spectroscopic methods.
Time-resolved spectroscopy is a powerful tool for studying the dynamics of chemical reactions on timescales ranging from femtoseconds to seconds. researchgate.net Future research could employ techniques such as:
Time-Resolved Infrared (TR-IR) Spectroscopy: This technique can provide structural information on transient species by monitoring changes in vibrational frequencies during a reaction. byopera.comunipr.it For example, in a reaction involving the dimethylamino group, TR-IR could detect the formation of radical cations or other reactive intermediates. numberanalytics.comcdnsciencepub.com
Time-Resolved UV-Vis Spectroscopy: This method is well-suited for studying species with distinct electronic absorptions, such as excited states or charged intermediates, which are plausible in reactions involving the aromatic ring. numberanalytics.com
By initiating a reaction with a laser pulse (photolysis) or rapid mixing, these techniques can map the entire reaction pathway, providing crucial data on the kinetics and structure of intermediates that would otherwise remain elusive. numberanalytics.com
Integration with Flow Chemistry and Automated Synthesis
The transition from batch to continuous flow processing is revolutionizing the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). nih.govbeilstein-journals.orgnih.govworktribe.com The synthesis of this compound is an ideal candidate for integration with these modern technologies.
Automated Synthesis: The combination of flow chemistry with automated control systems allows for high-throughput experimentation and optimization. An automated platform could rapidly screen different catalysts, reaction conditions, and stoichiometric ratios to identify the optimal parameters for the synthesis of this compound with minimal human intervention.
| Technology | Application to this compound Synthesis | Potential Benefits |
| Flow Chemistry | Continuous production in a micro or meso-reactor system. | Improved yield and purity, enhanced safety, easier scalability. worktribe.com |
| Automated Synthesis | Robotic platforms for high-throughput screening of reaction conditions. | Rapid process optimization, discovery of novel reaction pathways. |
| In-line Analysis | Integration of analytical techniques (e.g., IR, HPLC) into the flow stream. | Real-time reaction monitoring and quality control. |
Computational Predictions for Novel Derivatives and Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of molecules before their synthesis in the lab. researchgate.net This predictive power can be harnessed to explore the chemical space around this compound.
Predicting Reactivity: DFT calculations can be used to determine various reactivity descriptors, such as frontier molecular orbital (HOMO-LUMO) energies, electrostatic potential maps, and atomic charges. mdpi.com These calculations can predict the most likely sites for electrophilic or nucleophilic attack on the molecule, guiding the design of new reactions. For instance, the nucleophilicity of the dimethylamino group and the susceptibility of the aromatic ring to electrophilic substitution can be quantitatively assessed. unimelb.edu.au Studies on related aniline and phenol (B47542) derivatives have shown a good correlation between computed parameters and experimental reactivity. researchgate.netresearchgate.net
Designing Novel Derivatives: By systematically modifying the structure of this compound in silico (e.g., by adding different substituents to the phenyl ring), computational methods can predict the properties of a vast library of virtual compounds. This allows researchers to prioritize the synthesis of derivatives with desired electronic or steric properties. For example, one could computationally screen for derivatives with a specific HOMO-LUMO gap, which can be related to the compound's stability and potential as an electronic material.
Elucidating Reaction Mechanisms: DFT can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. mdpi.com This can provide a detailed, step-by-step understanding of reaction mechanisms, complementing experimental studies.
Potential for New Applications in Niche Chemical Fields
The bifunctional nature of this compound, containing both a chiral alcohol and a nucleophilic/electron-rich aniline moiety, suggests potential applications beyond its use as a simple intermediate.
Q & A
Basic Questions
Q. How can the molecular weight and structural conformation of 4-[4-(Dimethylamino)phenyl]butan-2-ol be experimentally verified?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm the molecular weight (117.1894 g/mol) and compare it with calculated values from the formula C₆H₁₅NO. For structural conformation, employ nuclear magnetic resonance (NMR) spectroscopy:
- ¹H NMR : Analyze proton environments (e.g., dimethylamino group at δ ~2.2 ppm, hydroxyl proton at δ ~1.5 ppm).
- ¹³C NMR : Identify carbons adjacent to the dimethylamino group and the hydroxyl-bearing carbon.
Cross-validate with infrared (IR) spectroscopy to detect O-H and N-H stretches .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (Category 2 skin/eye irritation per GHS) .
- Ventilation : Use fume hoods to minimize inhalation of vapors (H335: Respiratory tract irritation).
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to synthesize this compound with >90% purity?
- Methodological Answer :
- Catalyst Screening : Test transition-metal catalysts (e.g., iridium complexes with dimethylamino ligands) to enhance selectivity .
- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize intermediates.
- Purification : Use preparative HPLC with a C18 column and isocratic elution (e.g., 70:30 methanol/water) to isolate the compound. Monitor purity via GC-MS .
Q. How can contradictions in reported NMR chemical shifts for this compound be resolved?
- Methodological Answer :
- Solvent Effects : Replicate experiments in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts.
- pH Dependence : Adjust solution pH to evaluate protonation/deprotonation of the dimethylamino group, which alters electron density and shifts.
- Cross-Validation : Use 2D NMR techniques (COSY, HSQC) to assign peaks unambiguously .
Q. What computational approaches predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer :
- DFT Calculations : Perform geometry optimization at the B3LYP/6-311+G(d,p) level to map electrostatic potential (ESP) surfaces, identifying nucleophilic attack sites (e.g., hydroxyl oxygen).
- Molecular Dynamics (MD) : Simulate solvent interactions to assess steric hindrance from the dimethylamino group.
- QSPR Models : Corrate experimental reaction rates with descriptors like HOMO-LUMO gaps and partial charges .
Q. How does the steric bulk of the dimethylamino group influence the compound’s spectroscopic and catalytic properties?
- Methodological Answer :
- Steric Analysis : Use X-ray crystallography or Cryo-EM to determine spatial hindrance around the dimethylamino group.
- Catalytic Studies : Compare turnover frequencies (TOF) in reactions where the compound acts as a ligand or co-catalyst (e.g., in iridium-mediated processes) .
- Dynamic NMR : Monitor conformational changes at variable temperatures to assess rotational barriers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
